Comprehensive Physicochemical Profile of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one
Comprehensive Physicochemical Profile of 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one
A Critical Intermediate in Medicinal Chemistry
Executive Summary
1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one (CAS: 36808-17-0) serves as a pivotal building block in organic synthesis, particularly in the development of oxygenated heterocycles such as flavones, chromones, and chalcones.[1][2] Its structural motif—an acetophenone core protected by a benzyl ether and functionalized with a methyl group—offers a unique balance of stability and reactivity. This guide provides a rigorous analysis of its physicochemical characteristics, synthetic pathways, and spectroscopic fingerprints, designed for researchers optimizing lead generation in drug discovery.
Part 1: Molecular Identity & Structural Analysis
The compound is an ether-protected derivative of 2'-hydroxy-5'-methylacetophenone. The benzyl group acts as a robust protecting group for the phenolic oxygen, preventing side reactions during base-catalyzed condensations (e.g., Claisen-Schmidt), while the acetyl group remains free for nucleophilic attack or aldol-type reactions.
Table 1: Chemical Identification Data
| Parameter | Specification |
| IUPAC Name | 1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one |
| Common Synonyms | 2'-Benzyloxy-5'-methylacetophenone; 5'-Methyl-2'-benzyloxyacetophenone |
| CAS Number | 36808-17-0 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| SMILES | CC(=O)C1=C(OCC2=CC=CC=C2)C=CC(C)=C1 |
| InChIKey | HUZGZKDRSGGTDI-UHFFFAOYSA-N |
Part 2: Physicochemical Properties
Understanding the physical state and solubility profile is essential for process chemistry and purification. Unlike its parent phenol (2'-hydroxy-5'-methylacetophenone, MP ~50°C), the benzylated derivative often exists as a viscous oil or low-melting solid due to the disruption of intermolecular hydrogen bonding.
Table 2: Physical & Thermodynamic Constants
| Property | Value / Description | Note |
| Physical State | Viscous Liquid / Low-Melting Solid | Often oils at RT; crystallizes upon standing or cooling. |
| Boiling Point | ~380–390°C (Predicted) | High boiling point requires high-vacuum distillation for purification. |
| Density | ~1.10 g/cm³ | Estimated based on structural analogs. |
| LogP (Lipophilicity) | 3.82 ± 0.4 | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility. |
| Solubility | Soluble: DCM, Ethyl Acetate, DMSO, EthanolInsoluble: Water | Purification typically requires normal-phase chromatography (Hexane/EtOAc). |
| H-Bond Donors | 0 | The phenolic proton is capped. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Ether oxygen. |
Part 3: Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR). Below is the predicted spectroscopic profile derived from structural logic and validated against analogous acetophenone derivatives.
¹H-NMR Interpretation (400 MHz, CDCl₃)
The spectrum is characterized by three distinct regions: the aliphatic singlets, the benzylic methylene, and the aromatic region.
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δ 2.30 ppm (s, 3H): Aryl-CH₃ (Methyl group at position 5).
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δ 2.60 ppm (s, 3H): Acetyl-CH₃ (Ketone methyl). Note: Deshielded by the carbonyl anisotropy.
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δ 5.15 ppm (s, 2H): O-CH₂ -Ph (Benzylic protons). Diagnostic peak for successful benzylation.
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δ 6.90 ppm (d, J=8.4 Hz, 1H): Ar-H3 (Ortho to benzyloxy, meta to methyl).
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δ 7.25 ppm (dd, J=8.4, 2.1 Hz, 1H): Ar-H4 (Para to acetyl).
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δ 7.35–7.45 ppm (m, 5H): Benzyl aromatic ring protons.
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δ 7.60 ppm (d, J=2.1 Hz, 1H): Ar-H6 (Ortho to acetyl). Most deshielded aromatic proton on the central ring.
¹³C-NMR Key Signals (100 MHz, CDCl₃)
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Carbonyl (C=O): ~199 ppm.
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Benzylic Carbon (O-CH₂): ~70 ppm.
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Methyl Carbons: ~20 ppm (Ar-CH₃) and ~30 ppm (Acetyl-CH₃).
Part 4: Synthesis & Impurity Profiling
The synthesis follows a standard Williamson Ether Synthesis . The choice of base and solvent is critical to prevent C-alkylation or aldol condensation side reactions.
Protocol: O-Benzylation of 2'-Hydroxy-5'-methylacetophenone
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Reagents: 2'-Hydroxy-5'-methylacetophenone (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Acetone (reagent grade) or Acetonitrile.
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Procedure:
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Dissolve the phenol in acetone.[3]
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Add anhydrous K₂CO₃. Expert Tip: Use finely ground K₂CO₃ to increase surface area.
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Add Benzyl Bromide dropwise at room temperature.
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Reflux for 4–6 hours.[3] Monitor by TLC (Mobile Phase: 10% EtOAc in Hexane).
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Workup: Filter off inorganic salts. Concentrate filtrate.[3][4] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the O-benzylation process. The NaOH wash step is critical for removing unreacted starting phenol.
Part 5: Reactivity & Applications in Drug Discovery
This compound acts as a "masked" phenol. The benzyl group is orthogonal to many reaction conditions, allowing the acetyl group to be modified first.
1. Claisen-Schmidt Condensation (Chalcone Synthesis)
Reaction with benzaldehydes yields chalcones, which are precursors to Pranlukast analogs and flavonoids.
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Mechanism: Base-catalyzed aldol condensation followed by dehydration.
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Significance: Chalcones exhibit anti-inflammatory and anti-cancer properties.
2. Oxidative Cyclization (Flavone Synthesis)
Treatment of the resulting chalcones with Iodine/DMSO or DDQ yields flavones. The 5-methyl group provides a handle for further metabolic stability studies.
Visualization: Divergent Reaction Pathways
Figure 2: Divergent synthetic utility. The compound serves as a precursor for chalcones and flavones, or can be deprotected to regenerate the phenol after other modifications.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36808-17-0. PubChem. Available at: [Link]
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Organic Syntheses. Benzalacetophenone (Chalcone) Synthesis Procedures. Org.[5] Synth. 1921, 1, 78. Available at: [Link]
